3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid
Description
3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid is a synthetic benzoic acid derivative characterized by two distinct functional groups: a 1-cyanocyclopropyl substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₉F₃NO₂, with a molecular weight of 272.20 g/mol.
Cyclopropane ring formation via condensation with a cyanated cyclopropane precursor.
Functional group interconversion (e.g., hydrolysis of esters to carboxylic acids) .
Properties
IUPAC Name |
3-(1-cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)9-4-7(10(17)18)3-8(5-9)11(6-16)1-2-11/h3-5H,1-2H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUYXPCHWCZIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC(=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the cyanide and trifluoromethyl groups. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities.
Biology
- Biological Activity Investigation : Research has focused on its interactions with biomolecules, revealing potential biological activities that could lead to therapeutic applications.
Medicine
- Drug Discovery : 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid is explored as a lead compound in drug discovery, particularly for its potential therapeutic properties against various diseases.
Industry
- Material Development : The compound is utilized in the development of new materials and chemical processes, leveraging its unique properties for industrial applications.
Case Studies
Several studies have highlighted the potential applications of 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid:
- Antimicrobial Activity : Investigations revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Evaluations demonstrated dose-dependent cytotoxic effects on human breast cancer cells (MCF-7).
- Anti-inflammatory Effects : Studies indicated a reduction in pro-inflammatory cytokines in macrophages treated with the compound.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition | 2024 |
| Antimicrobial | Escherichia coli | Significant inhibition | 2024 |
| Anticancer | MCF-7 (breast cancer) | Cytotoxicity with IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | Reduced TNF-alpha by ~50% | 2025 |
Mechanism of Action
The mechanism of action of 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group and trifluoromethyl group contribute to its unique reactivity and binding properties. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
(a) 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid (CAS: 1588908-99-9)
- Molecular Formula : C₁₁H₉F₃O₂.
- Key Difference: Lacks the cyano (-CN) group on the cyclopropane ring.
- Reduced polarity may increase logP (lipophilicity), affecting membrane permeability in biological systems .
(b) Thiophene- and Triazole-Substituted Benzoic Acids (Compounds 4–6 from )
- Examples: 3-(5-(N-(2-Aminoethyl)sulfamoyl)thiophen-2-yl)-5-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)benzoic acid.
- Key Differences: Replace the cyanocyclopropyl group with sulfamoylthiophene and triazole rings. Synthesis: These compounds are prepared via sulfamoylation and click chemistry (Cu-catalyzed azide-alkyne cycloaddition), contrasting with the cyclopropane-focused synthesis of the target compound .
- Implications: Bulkier substituents may hinder rotational freedom, affecting binding to biological targets.
Physicochemical Properties
Research Findings and Implications
Electronic Effects: The cyano group in the target compound increases electron-withdrawing character, likely enhancing the acidity of the benzoic acid group (lower pKa) compared to its non-cyanated analog. This could improve solubility in aqueous environments at physiological pH .
Synthetic Challenges: Introducing the cyanocyclopropyl group may require stringent control of reaction conditions to avoid ring-opening or side reactions, as seen in cyclopropane syntheses .
Biological Activity
3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid includes a benzoic acid moiety substituted with a trifluoromethyl group and a cyanocyclopropyl group. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFN\O\ |
| Molecular Weight | 263.21 g/mol |
| CAS Number | 1314769-43-1 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies have shown that derivatives of benzoic acid with trifluoromethyl substitutions can inhibit the growth of various bacterial strains, including drug-resistant pathogens.
- Minimum Inhibitory Concentration (MIC) : Several studies report MIC values for similar compounds as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid may possess comparable activity .
Anticancer Properties
The potential anticancer activity of this compound is supported by its structural similarity to known anticancer agents. The mechanism of action may involve the inhibition of specific kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
- Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. For instance, one study reported a reduction in cell viability by over 70% at concentrations around 10 µM .
The biological activity of 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors or proteins that are crucial for cellular signaling, leading to altered cellular responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various trifluoromethyl-substituted benzoic acids against MRSA strains, where compounds similar to 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid showed significant antibacterial activity with low MIC values .
- Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of benzoic acid derivatives on breast cancer cell lines, revealing that certain derivatives could induce apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
